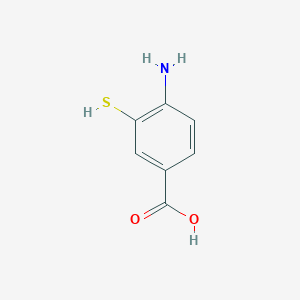

4-Amino-3-mercaptobenzoic acid

Description

Properties

IUPAC Name |

4-amino-3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIJDDIBBUUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344579 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-45-4 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-mercaptobenzoic acid, a trifunctional aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a carboxylic acid, an aniline-like amino group, and a thiophenol moiety, bestows upon it a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility as a building block in drug discovery and development.

Core Chemical and Physical Properties

This compound (CAS No: 14543-45-4) is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][2] Its multifunctional nature makes it soluble in polar organic solvents and aqueous basic solutions.[2] The presence of both an acidic carboxylic group and a basic amino group suggests zwitterionic character under certain pH conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂S | |

| Molecular Weight | 169.20 g/mol | |

| Melting Point | 290 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 383.3 ± 32.0 °C | [3] |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.61 ± 0.10 | [3] |

The predicted pKa value suggests that the carboxylic acid is the most acidic proton. However, the molecule possesses three ionizable groups: the carboxylic acid, the aromatic amino group, and the thiol. The pKa of the carboxylic acid is likely in the range of 4-5, similar to other benzoic acids. The pKa of the protonated amino group is expected to be around 2-3, by analogy to 4-aminobenzoic acid.[4][5][6][7] The thiol group's acidity is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group; its pKa is likely to be in the range of 6-7, similar to other thiophenols.[1][8]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available substituted benzoic acids.

Method 1: From 4-Aminobenzoic Acid

A common strategy involves the direct thiocyanation of 4-aminobenzoic acid, followed by hydrolysis of the resulting thiocyanate to the thiol.

Experimental Protocol:

-

Thiocyanation: To a cooled (-5 °C) solution of 4-aminobenzoic acid in acetic acid, potassium thiocyanate (KSCN) is added, followed by the dropwise addition of bromine (Br₂). The reaction mixture is then treated with hydrochloric acid to precipitate the thiocyanate intermediate.[3]

-

Hydrolysis: The isolated thiocyanate intermediate is then refluxed with a solution of potassium hydroxide (KOH) to hydrolyze the thiocyanate group to the thiol. Acidification of the reaction mixture yields this compound.[3]

Method 2: From 4-Chloro-3-aminobenzoic Acid

An alternative approach involves the introduction of the thiol group via a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization: 3-Amino-4-chlorobenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]

-

Xanthate Formation: The diazonium salt solution is then added to a solution of potassium ethyl xanthate.[8]

-

Hydrolysis: The resulting xanthate intermediate is hydrolyzed with potassium hydroxide to yield 4-chloro-3-mercaptobenzoic acid.[8] Subsequent displacement of the chloro group would be necessary to arrive at the title compound, a step not explicitly detailed in the initial search results but representing a plausible transformation.

Reactivity and Key Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

Amino Group: The aromatic amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

Thiol Group: The thiol group is acidic and highly nucleophilic in its thiolate form. It is readily oxidized to form a disulfide bridge, a reaction that can be reversible. This redox activity is central to its antioxidant properties.

-

Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

A particularly important transformation of this compound is its use as a precursor for the synthesis of benzothiazoles . This is typically achieved through condensation with carboxylic acids or their derivatives.

This reaction typically proceeds by initial formation of an amide bond between the amino group and the carboxylic acid, followed by an intramolecular cyclization with the elimination of water. The zinc salt of this compound has been used in condensation reactions with acyl chlorides to form benzothiazole derivatives.[1][4]

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the three different substituents. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

N-H stretching vibrations from the amino group, appearing as two bands for a primary amine around 3300-3500 cm⁻¹.

-

A C=O stretch from the carboxylic acid, which is a strong and sharp peak around 1700 cm⁻¹.

-

A weak S-H stretch from the thiol group, typically observed around 2550-2600 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules.

Precursor to Benzothiazole-Containing Therapeutics

The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse therapeutic activities. The ability of this compound to readily form this ring system makes it a key intermediate in the synthesis of potential drug candidates.

Kinase Inhibitors

Substituted aminobenzoic acids are common structural motifs in kinase inhibitors, which are a major class of cancer therapeutics. While specific examples utilizing this compound are not extensively documented in the initial search, its structural features make it an attractive starting material for the synthesis of novel kinase inhibitors. The amino group can serve as an anchor to interact with the hinge region of the kinase, while the rest of the molecule can be elaborated to achieve potency and selectivity.

Antioxidant Properties and Their Mechanistic Basis

The thiophenol moiety in this compound confers significant antioxidant properties. Thiols are effective radical scavengers, and the antioxidant mechanism is believed to proceed via a Sequential Proton Loss Electron Transfer (SPLET) mechanism.[6]

In this mechanism, the thiol first loses a proton to form the more nucleophilic thiolate anion. This anion then donates an electron to a radical species, thereby neutralizing it and forming a relatively stable thiyl radical. The presence of the electron-donating amino group can further stabilize the radical and enhance the antioxidant activity. This intrinsic antioxidant property, combined with its synthetic versatility, makes this compound an interesting scaffold for the development of multifunctional drugs that combine a primary pharmacological activity with antioxidant effects.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]

Conclusion

This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations, most notably the synthesis of benzothiazoles. Its inherent antioxidant properties, coupled with its potential as a scaffold for kinase inhibitors and other therapeutic agents, make it a compound of considerable interest for future research and development endeavors. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for those working with this intriguing molecule.

References

- Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. (2013).

- PubChem. Thiophenol. National Center for Biotechnology Information.

- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.

- ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value.

- p-Aminobenzoic Acid.

- ResearchGate. pKa Values for Thiophenols 1-7.

- ResearchGate. Synthesis of this compound hydrochloride. Reagents and conditions.

- ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A.

- PubChem. This compound. National Center for Biotechnology Information.

- NIST WebBook. 4-Amino-3-methylbenzoic acid. National Institute of Standards and Technology.

- PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry Steps. Interpreting IR Spectra.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- bioRxiv. Structure-based design of selective salt-inducible kinase (SIK) inhibitors. (2021).

- PubChemLite. This compound (C7H7NO2S).

- ResearchGate. Antioxidant activity and pKa calculations of 4‑mercaptostilbene and some derivatives: A theoretical approach.

- MDPI. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides.

- MDPI. Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 14543-45-4 [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-3-mercaptobenzoic acid (CAS Number: 14543-45-4), a bifunctional aromatic compound, stands as a molecule of significant interest at the crossroads of chemistry, biology, and materials science. Its unique architecture, featuring a carboxylic acid, a primary amine, and a thiol group on a benzene ring, imparts a versatile reactivity profile. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond rudimentary data to explore its synthesis, mechanistic underpinnings of its utility, and practical considerations for its application in the laboratory. As a senior application scientist, the emphasis here is not merely on what this molecule is, but on how its properties can be effectively harnessed in research and development, particularly in the realms of antioxidant studies, heavy metal chelation, and as a scaffold in medicinal chemistry.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is paramount for its effective use. The presence of acidic (carboxylic acid and thiol) and basic (amine) functional groups suggests a complex acid-base chemistry and the potential for zwitterion formation.

Core Chemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 14543-45-4 | [1][2] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.20 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 290 °C (decomposes) | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| pKa | 4.61±0.10 (Predicted) | [1] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the amino and mercapto groups and the electron-withdrawing effect of the carboxylic acid. The protons of the -NH₂, -SH, and -COOH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands are outlined in Table 2.[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | -NH₂ | N-H stretch |

| 2550-2600 | -SH | S-H stretch (often weak) |

| 2800-3300 | -COOH | O-H stretch (broad) |

| 1680-1710 | -COOH | C=O stretch |

| 1590-1620 | Aromatic Ring | C=C stretch |

| 1400-1500 | Aromatic Ring | C=C stretch |

-

Mass Spectrometry: PubChem lists major mass spectral peaks at m/z 169, 125, 124, and 115. The molecular ion peak [M]⁺ would be expected at m/z = 169. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.

Section 2: Synthesis and Handling

Synthetic Approaches

While a definitive, step-by-step protocol for the synthesis of this compound is not widely published in readily accessible literature, a publication titled "AN IMPROVED PREPARATION OF this compound" suggests that optimized methods exist.[4] Based on general organic synthesis principles and published syntheses of structurally related compounds, a plausible synthetic route can be devised. A common strategy for introducing a thiol group onto an aromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile.

A potential synthetic pathway is outlined below. This should be considered a conceptual workflow and would require laboratory optimization.

Caption: Conceptual workflow for the synthesis of this compound.

A similar, documented synthesis is that of 4-Chloro-3-mercaptobenzoic acid, which starts with 3-Amino-4-chlorobenzoic acid.[5] This process involves diazotization followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.[5] This lends credence to the proposed conceptual workflow.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazard Statements: According to available safety data, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). More severe classifications from some suppliers include H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent oxidation of the thiol group.[2]

Section 3: Key Applications and Experimental Considerations

The trifunctional nature of this compound underpins its utility in several research areas.

Antioxidant Research

The thiol group is a well-known scavenger of reactive oxygen species (ROS), and the electron-rich aromatic ring with an amino substituent further contributes to its antioxidant potential.

Mechanism of Action: The primary antioxidant mechanism is likely hydrogen atom transfer (HAT) from the thiol group (-SH) to a free radical, thereby neutralizing it. The resulting thiyl radical can then be stabilized by resonance or can dimerize to form a disulfide. The amino group enhances the antioxidant capacity by donating electron density to the aromatic ring, which can stabilize the radical intermediate.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound. While a specific protocol for this compound is not available, a general procedure can be adapted.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Assay:

-

In a 96-well plate, add a small volume of the test compound solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Caption: Workflow for the DPPH radical scavenging assay.

Heavy Metal Chelation

The thiol and carboxylic acid groups of this compound are excellent ligands for binding to heavy metal ions.[1] This makes it a promising candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal poisoning.

Mechanism of Action: The soft sulfur atom of the thiol group has a high affinity for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The carboxylic acid group can also participate in coordination, potentially forming a stable chelate ring with the metal ion. The amino group can further influence the coordination chemistry.

Experimental Protocol: A Conceptual Approach to Metal Chelation Assay

A common method to assess metal chelation is to monitor the change in a spectroscopic signal upon binding. For example, a colorimetric assay using a metal-indicator complex can be employed.

-

Preparation of Solutions:

-

Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4).

-

Prepare a stock solution of the heavy metal salt (e.g., Pb(NO₃)₂).

-

Prepare a stock solution of a suitable indicator that complexes with the metal and has a distinct absorbance spectrum (e.g., xylenol orange for lead).

-

Prepare a stock solution of this compound.

-

-

Assay:

-

In a cuvette, add the buffer, the metal salt solution, and the indicator solution.

-

Measure the initial absorbance at the wavelength of maximum absorbance for the metal-indicator complex.

-

Add increasing concentrations of this compound to the cuvette.

-

After each addition, allow the solution to equilibrate and measure the absorbance.

-

-

Analysis: A decrease in the absorbance of the metal-indicator complex indicates that the this compound is competing for and binding to the metal ions. The chelation efficiency can be quantified by determining the concentration of the compound required to cause a 50% reduction in the absorbance of the metal-indicator complex.

Role in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its three functional groups offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug discovery. For instance, derivatives of aminobenzoic acids are being investigated for their antimicrobial activities.[6] The core structure can be incorporated into larger molecules to modulate their solubility, binding affinity to biological targets, and pharmacokinetic properties.

Section 4: Conclusion and Future Outlook

This compound is a compound with a rich chemical functionality that translates into significant potential for a variety of research applications. Its antioxidant and metal-chelating properties are of particular interest, and it holds promise as a scaffold in the design of novel therapeutic agents. While there is a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic data for this specific molecule, the information presented in this guide provides a solid foundation for researchers to begin exploring its capabilities. Future research should focus on elucidating its precise mechanisms of action in biological systems, exploring its efficacy in in vivo models of oxidative stress and heavy metal toxicity, and expanding its use as a versatile synthon in medicinal chemistry.

References

- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.

- Lang, R. C., Williams, C. M., & Garson, M. J. (2003). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5), 520-524.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- ResearchGate. (n.d.). Synthesis of this compound hydrochloride. Reagents and conditions.

- PubChem. (n.d.). This compound.

- Life Extension. (n.d.). Heavy Metal Detoxification.

- ResearchGate. (n.d.). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces.

- Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal, 2013, 219840.

- Kim, J. J., Kim, Y. S., & Kumar, V. (2019). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 16(16), 2945.

- Cleveland Clinic. (n.d.). Chelation Therapy.

- ResearchGate. (2017). (PDF) Antioxidant Assays: Principles, Methods and Analyses.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- Wahan, S., & Hapis, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

- Karimi, A., et al. (2022). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 12(11), 1011.

- ResearchGate. (2017). (PDF) Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine.

- Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Research International, 34(11B), 25-34.

- ResearchGate. (2024). (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples.

- Byrne, B., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 187, 113352.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-3-mercaptobenzoic acid (CAS 14543-45-4). Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized analysis of available information, contextualizes predicted versus experimental values, and provides actionable insights into the experimental considerations for this versatile molecule. The unique trifunctional nature of this compound—possessing an aromatic ring, an amino group, a thiol group, and a carboxylic acid—underpins its utility as a building block in medicinal chemistry, a ligand in coordination chemistry, and a functionalizing agent in materials science.

Molecular Structure and Core Identifiers

This compound is an organic compound featuring a benzene ring substituted with amino, mercapto, and carboxylic acid functional groups at positions 4, 3, and 1, respectively. This substitution pattern is crucial to its chemical reactivity and physical properties.

| Identifier | Value | Source |

| CAS Number | 14543-45-4 | [1][2] |

| Molecular Formula | C₇H₇NO₂S | [1] |

| Molecular Weight | 169.20 g/mol | |

| IUPAC Name | 4-amino-3-sulfanylbenzoic acid | |

| Synonyms | 3-Mercapto-4-aminobenzoic acid, 4-Amino-3-sulfanylbenzenecarboxylic acid | [1] |

Below is a diagram illustrating the logical relationship between the compound's name and its key functional groups, which dictate its chemical behavior.

Caption: Key functional groups of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, distinguishing between experimentally determined and computationally predicted values. This distinction is critical for experimental design; predicted values offer a valuable starting point but must be approached with the understanding that they are estimations.

| Property | Value | Data Type | Source(s) |

| Appearance | White to off-white crystalline solid | Experimental | [1] |

| Melting Point | 290 °C (with decomposition) | Experimental | [3] |

| Boiling Point | 383.3 ± 32.0 °C | Predicted | [3] |

| Solubility | Soluble in water and polar organic solvents | Experimental | [1] |

| Density | 1.447 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 4.61 ± 0.10 | Predicted | [3] |

| Flash Point | 185.6 °C | Predicted | [4] |

| Refractive Index | 1.709 | Predicted | [4] |

In-Depth Analysis of Key Physical Properties

Solubility Profile

The molecule's solubility in water and polar organic solvents is a direct consequence of its trifunctional nature. The carboxylic acid and amino groups can form hydrogen bonds with protic solvents, while the overall polarity of the molecule facilitates its dissolution in polar media.

-

Expert Insight: The solubility is pH-dependent. In acidic solutions, the amino group will be protonated (-NH₃⁺), and in basic solutions, the carboxylic acid and thiol groups will be deprotonated (-COO⁻ and -S⁻), increasing aqueous solubility in both extremes compared to the isoelectric point. This behavior is crucial for designing purification protocols (e.g., acid-base extraction) and formulation strategies.

Thermal Properties: Melting and Boiling Points

The high melting point of 290 °C, with decomposition, is indicative of strong intermolecular forces in the solid state. These likely include hydrogen bonding between the carboxylic acid and amino groups, as well as potential dipole-dipole interactions. The decomposition at the melting point is a critical consideration for any high-temperature applications or analytical techniques like gas chromatography, suggesting that derivatization may be necessary. The predicted boiling point is high, as expected for a molecule of this size and functionality.

Acidity (pKa)

-

Trustworthiness in Experimental Design: When designing experiments that are sensitive to pH, such as enzymatic assays or the synthesis of metal-organic frameworks, it is imperative to experimentally determine the pKa values of all three functional groups under the specific ionic strength and temperature conditions of the experiment. Potentiometric titration is a standard and reliable method for this determination.

Spectroscopic Characterization

Spectroscopic data is fundamental to confirming the identity and purity of this compound.

UV-Vis Spectroscopy

In a study involving the functionalization of gold nanoparticles, this compound was characterized by UV-Vis spectroscopy.[5] The aromatic ring and its substituents give rise to characteristic electronic transitions in the UV region. The exact absorption maxima (λ_max) will be solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

-

S-H stretch (thiol group): A weak, sharp peak around 2550 cm⁻¹

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region

-

Self-Validating Protocol: When acquiring an IR spectrum, the presence of all these key bands provides a high degree of confidence in the compound's identity. The absence of a strong, broad O-H stretch in the 3200-3600 cm⁻¹ region would suggest the absence of significant water contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected features of its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from related aminobenzoic acids.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The chemical shifts of the labile protons (-COOH, -NH₂, -SH) will be highly dependent on the solvent and concentration.

-

¹³C NMR: Seven distinct signals are expected, one for each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

The following workflow outlines a standard protocol for NMR sample preparation and analysis.

Caption: Standard workflow for NMR analysis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature or refrigerated (0-8 °C).[3] The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. Storing under an inert gas like argon or nitrogen is a best practice to maintain the compound's integrity over time.

Conclusion

This compound is a compound with a rich chemical functionality that lends itself to a wide array of applications. This guide has provided a detailed examination of its physical properties, emphasizing the interplay between its structure and its macroscopic behavior. For the research and development professional, a thorough understanding of these properties—from solubility and thermal stability to spectroscopic signatures—is the foundation for successful and reproducible science. It is recommended that the predicted values presented herein be experimentally verified for any critical applications.

References

- Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. [Link]

- PubChem. This compound | C7H7NO2S | CID 598058. [Link]

- MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- ResearchGate. Fig. 4. 1 H NMR (A)

- Table 20.

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- PubChem. 3-Amino-4-mercaptobenzoic acid | C7H7NO2S | CID 13789785. [Link]

- ResearchGate.

- LookChem. Cas 14543-45-4,this compound. [Link]

- Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

Sources

- 1. CAS 14543-45-4: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 14543-45-4 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin / Sensors and Actuators B: Chemical, 2014 [sci-hub.box]

A Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Amino-3-mercaptobenzoic acid (4A3MBA), a trifunctional aromatic compound of significant interest in chemical synthesis and pharmaceutical development. We will explore its core structural features, physicochemical properties, established synthetic routes, and key applications, offering field-proven insights for its practical use.

Chemical Identity and Structural Formula

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a thiol (mercapto) group.[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of more complex molecules.[1]

Key Identifiers:

-

IUPAC Name: 4-amino-3-sulfanylbenzoic acid

-

Molecular Weight: 169.20 g/mol

-

Synonyms: 3-Mercapto-4-aminobenzoic acid, 4-Amino-3-sulfanylbenzoic acid[1]

The structural arrangement of its functional groups is paramount to its chemical behavior. The carboxylic acid at position 1, the amino group at position 4, and the thiol group at position 3 create a specific electronic and steric environment that dictates its role in chemical reactions.

Caption: 2D Structural Formula of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4A3MBA are dictated by its three functional groups, which allow for hydrogen bonding, acidic/basic interactions, and redox chemistry. It typically appears as a white to off-white crystalline solid.[1]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 169.20 g/mol | |

| Melting Point | 290 °C (decomposes) | [5] |

| Boiling Point | 383.3±32.0 °C (Predicted) | [5] |

| Density | 1.447±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Spectroscopic Profile

While detailed spectral data requires experimental acquisition, a theoretical analysis based on the structure predicts the following:

-

¹H NMR: Signals corresponding to the aromatic protons, with splitting patterns influenced by their positions relative to the three different substituents. Exchangeable protons from the -COOH, -NH₂, and -SH groups would also be present, their chemical shifts being solvent-dependent.

-

¹³C NMR: Resonances for the seven carbon atoms, including the distinct signals for the carboxyl carbon and the six aromatic carbons, each uniquely influenced by the attached functional groups.

-

IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the S-H stretch of the thiol, and the C=O stretch of the carboxyl group.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 169, corresponding to the compound's exact mass.

Synthesis and Purification

The synthesis of 4A3MBA is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the functional groups. A common conceptual pathway involves the modification of a more readily available benzoic acid derivative.

A representative synthetic strategy starts from 3-Amino-4-chlorobenzoic acid.[6] The core of this transformation involves a diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the thiol group.

Caption: Conceptual workflow for the synthesis of 4A3MBA.

Causality in Experimental Choices:

-

Diazotization at Low Temperature (0-5°C): The diazonium salt intermediate is highly unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.[6]

-

Xanthate as a Thiol Source: Potassium ethyl xanthate is used as a robust and effective nucleophile to displace the diazonium group. The resulting xanthate ester is then readily hydrolyzed to the desired thiol.[6]

-

Basic Hydrolysis: The use of a strong base like potassium hydroxide (KOH) is necessary to saponify the xanthate ester intermediate, revealing the free thiol group.[6]

-

Acidification: The final step of acidification serves to neutralize the reaction mixture and precipitate the product, which is less soluble in its neutral form.[6]

Purification Protocol: Purification is typically achieved through recrystallization.[6] The choice of solvent is critical; a common method involves using aqueous ethanol or acetic acid, balancing the solubility of the desired product against that of potential impurities.[6] Thin-layer chromatography (TLC) is an effective tool to monitor the progress of purification.[6]

Applications in Research and Development

The trifunctional nature of 4A3MBA makes it a highly versatile building block in several areas of chemical and pharmaceutical science.

-

Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][7] Its structure is a precursor for heterocyclic ring systems, such as benzothiazoles, which are common scaffolds in medicinal chemistry. The related compound, 4-Amino-3-hydroxybenzoic acid, is noted as a crucial building block for synthesizing complex molecules like sphingosine kinase inhibitors for cancer research.[8]

-

Coordination Chemistry: The thiol and amino groups can act as ligands, allowing the molecule to coordinate with metal ions.[1] This property is useful in the development of metal-organic frameworks (MOFs) or specific metal chelators.

-

Materials Science: The structural analogue 4-amino-3-hydroxybenzoic acid is used in creating high-performance polymers, suggesting similar potential for 4A3MBA in advanced materials development.[8]

Caption: Key reaction pathways for 4A3MBA in synthetic applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4A3MBA is essential for user safety.

Hazard Identification:

-

GHS Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Some suppliers also note it may be toxic if inhaled or in contact with skin (H301+H311+H331).[2]

-

Signal Word: Warning or Danger[2]

-

Other Hazards: Thiol compounds are often associated with a strong, unpleasant odor (stench).[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Storage:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

-

Atmosphere: For long-term stability and to prevent oxidation of the thiol group, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10]

This guide provides a foundational understanding of this compound. Researchers and developers can leverage its unique structural properties as a versatile tool in the synthesis of novel compounds for a wide range of scientific applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Taylor & Francis Online. (2009). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5).

- PubChem. (n.d.). 3-Amino-4-mercaptobenzoic acid. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.

Sources

- 1. CAS 14543-45-4: this compound [cymitquimica.com]

- 2. This compound | 14543-45-4 [sigmaaldrich.com]

- 3. This compound | 14543-45-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-mercaptobenzoic Acid: A Key Intermediate in Drug Development

Foreword: The Strategic Importance of 4-Amino-3-mercaptobenzoic Acid in Medicinal Chemistry

This compound is a bifunctional aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structure, featuring an aminobenzoic acid scaffold substituted with a thiol group, renders it a valuable precursor for the synthesis of a variety of heterocyclic systems, most notably benzothiazoles.[1][2] Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a critical building block in the discovery of novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a reliable and well-established methodology. It is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and make informed decisions in their experimental work. The content herein is grounded in established literature and aims to uphold the highest standards of scientific integrity and practical utility.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A prevalent and effective method involves the introduction of a sulfur-containing functional group onto a pre-existing aminobenzoic acid framework. One of the most robust and widely cited methods for this transformation is the Leuckart thiophenol reaction .[5][6][7] This reaction provides a direct pathway to introduce a mercapto group onto an aromatic ring via a diazonium salt intermediate.

Alternative strategies might include the reduction of a corresponding nitro-substituted precursor or the nucleophilic aromatic substitution on a suitably activated halo-aminobenzoic acid derivative. However, the Leuckart reaction offers a balance of accessibility of starting materials, reasonable yields, and a well-understood reaction mechanism, making it a preferred choice for many synthetic applications.

II. The Leuckart Thiophenol Reaction: A Mechanistic Deep Dive

The Leuckart thiophenol reaction is a cornerstone of aromatic sulfur chemistry.[5][8] The overall transformation for the synthesis of this compound begins with the diazotization of 4-aminobenzoic acid, followed by the reaction of the resulting diazonium salt with a xanthate salt, and subsequent hydrolysis to yield the desired thiol.

The key steps of the mechanism are as follows:

-

Diazotization: 4-Aminobenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Formation of the Aryl Xanthate: The diazonium salt is then reacted with a xanthate salt, such as potassium ethyl xanthate. The xanthate anion acts as a nucleophile, attacking the diazonium salt and displacing the nitrogen gas to form an aryl xanthate intermediate.

-

Hydrolysis: The final step involves the alkaline hydrolysis of the aryl xanthate. Treatment with a strong base, such as potassium hydroxide, cleaves the xanthate ester, yielding the desired this compound upon acidification.

This mechanistic understanding is critical for optimizing reaction conditions and troubleshooting potential issues during the synthesis.

III. Experimental Protocol: A Validated Step-by-Step Synthesis

The following protocol is a detailed, self-validating procedure for the synthesis of this compound, adapted from established methodologies for similar compounds.[9]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Aminobenzoic acid | 150-13-0 | 137.14 | 13.7 g | 0.1 |

| Sodium Nitrite | 7632-00-0 | 69.00 | 7.25 g | 0.105 |

| Concentrated HCl | 7647-01-0 | 36.46 | 25 mL | ~0.3 |

| Potassium Ethyl Xanthate | 140-89-6 | 160.30 | 17.6 g | 0.11 |

| Potassium Hydroxide | 1310-58-3 | 56.11 | 30 g | 0.53 |

| Water | 7732-18-5 | 18.02 | As needed | - |

| Acetic Acid | 64-19-7 | 60.05 | As needed | - |

Experimental Workflow:

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3-mercaptobenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 4-amino-3-mercaptobenzoic acid. Recognizing the critical role of solubility in drug discovery, formulation, and synthesis, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Molecular Portrait of this compound and its Solubility Implications

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and a mercapto (thiol) group attached to a benzene ring. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility profile. The interplay of these groups governs the molecule's ability to interact with various solvents through hydrogen bonding, dipole-dipole interactions, and potential acid-base reactions.

The carboxylic acid and amino groups are polar and capable of acting as both hydrogen bond donors and acceptors. The mercapto group, while less polar than a hydroxyl group, can also participate in hydrogen bonding to a lesser extent. The aromatic ring, on the other hand, is nonpolar and contributes to the molecule's hydrophobic character. Therefore, the overall solubility of this compound in a given solvent is a delicate balance between these opposing forces.

Based on its structure, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.[1] The presence of multiple polar functional groups suggests strong solute-solvent interactions with polar solvent molecules.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H bonds and can act as both hydrogen bond donors and acceptors.[2] Given the presence of -COOH, -NH2, and -SH groups, strong hydrogen bonding interactions are expected, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but lack O-H bonds.[2] They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic compounds, including those with multiple polar functional groups.[3] Therefore, good solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The nonpolar benzene ring of this compound will have some affinity for these solvents, but the highly polar functional groups will likely dominate, leading to poor solubility.

The pH of the solvent system will also profoundly impact the solubility of this amphoteric molecule. In acidic conditions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic conditions, the carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate. This principle is often exploited to enhance the solubility of acidic and basic compounds in aqueous and mixed-solvent systems.[4]

Qualitative Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble |

This table is based on theoretical principles and qualitative statements. Experimental verification is necessary for quantitative assessment.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.

The "Why" Behind the Method

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is the maximum amount of the compound that can dissolve in a given solvent at a specific temperature, providing a definitive and reproducible value. The extended equilibration time and subsequent separation of the solid phase are critical for accuracy.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

-

Addition of Excess Solid: Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Addition of Solvent: Add a known volume of the respective organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Then, centrifuge the vials to further separate the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility (S) using the following formula:

S = C × DF

Where:

-

C = Concentration of the diluted sample determined from the calibration curve.

-

DF = Dilution factor.

The solubility is typically reported in units such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound and organic solvents.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Hazard Information: this compound is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed safety information.

Conclusion

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ALFA CHEMICAL. (n.d.). CAS:14543-45-4丨this compound.

- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

- Horvath, D., Lisurek, M., Rupp, B., Kühne, R., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.

- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- ResearchGate. (n.d.). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures.

- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-mercaptobenzoic acid (AMBA), a molecule of significant interest in various scientific fields, including drug development and materials science. Its structure, featuring a benzoic acid core with both an amino and a mercapto (thiol) group, presents a unique spectroscopic fingerprint. This document will serve as a comprehensive technical resource, detailing the theoretical underpinnings, experimental considerations, and data interpretation for the multifaceted spectroscopic analysis of this compound.

Introduction: The Structural Significance of this compound

This compound (CAS No: 14543-45-4) is an aromatic compound with the molecular formula C₇H₇NO₂S and a molecular weight of 169.20 g/mol .[1] The arrangement of its functional groups—a carboxylic acid, an amino group, and a thiol group on a benzene ring—makes it a versatile building block. The amino and carboxylic acid moieties provide opportunities for peptide bond formation and other derivatizations, while the thiol group is reactive towards soft metals and can participate in disulfide bond formation.[1] Understanding its structural and electronic properties through spectroscopy is paramount for its application in areas such as the functionalization of nanoparticles and the synthesis of novel therapeutic agents.[2]

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry provides clear evidence of its molecular ion and characteristic fragmentation patterns that aid in its structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.

Figure 2: Workflow for preparing a KBr pellet for FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups. While a specific experimental spectrum is not publicly available, a predictive analysis based on known functional group absorption ranges is presented below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |

| N-H (Amine) | Stretching | 3500 - 3300 (two bands for primary amine) | May overlap with the O-H stretch. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| S-H (Thiol) | Stretching | 2600 - 2550 (weak) | This peak can be weak and sometimes difficult to identify. |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | A strong, sharp peak. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of peaks. |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | |

| C-N (Amine) | Stretching | 1350 - 1250 |

A comparative analysis with the spectra of other aminobenzoic acids can aid in the precise assignment of these bands. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Figure 3: A simplified workflow for NMR spectroscopy.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show the following signals:

-

Aromatic Protons (3H): Due to the substitution pattern, the three protons on the aromatic ring will be in different chemical environments and will likely appear as a complex multiplet or as distinct doublets and doublets of doublets in the region of δ 6.5-8.0 ppm . The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing carboxylic acid group will deshield them.

-

Carboxylic Acid Proton (1H): A broad singlet is expected at δ 12.0-13.0 ppm . Its chemical shift can be highly variable depending on concentration and solvent.

-

Amino Protons (2H): A broad singlet is anticipated in the region of δ 4.0-6.0 ppm .

-

Thiol Proton (1H): A broad singlet is expected around δ 3.0-4.0 ppm . The chemical shift of the thiol proton can also be variable.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each carbon atom.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Comments |

| Carboxylic Carbonyl | 165 - 175 | Deshielded due to the two oxygen atoms. |

| Aromatic C-COOH | 125 - 135 | The carbon attached to the carboxylic acid group. |

| Aromatic C-NH₂ | 140 - 150 | The carbon attached to the amino group, shielded. |

| Aromatic C-SH | 115 - 125 | The carbon attached to the thiol group. |

| Aromatic C-H | 110 - 140 | The remaining three aromatic carbons. |

The specific chemical shifts will be influenced by the combined electronic effects of the substituents.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Spectral Acquisition: The solution is placed in a quartz cuvette, and its absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A spectrum of the pure solvent is used as a blank.

Interpretation of the UV-Vis Spectrum

Integrated Spectroscopic Analysis: A Holistic Approach to Structure Elucidation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

Mass spectrometry confirms the molecular weight.

-

IR spectroscopy identifies the key functional groups (carboxylic acid, amine, thiol, and aromatic ring).

-

¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the chemical environment of each atom.

-

UV-Vis spectroscopy gives insight into the electronic structure of the molecule.

Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, which is essential for its application in research and development.

References

- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. Sci-Hub. [Link]

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with Formate". The Royal Society of Chemistry. [Link]

- 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. PubChem. [Link]

- This compound | C7H7NO2S | CID 598058. PubChem. [Link]

- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]

- Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]

- (a) Absorption and (b) emission spectra of 4- amino-3-methyl benzoic...

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- 4-Amino-3-hydroxybenzoic acid. NIST WebBook. [Link]

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

An In-depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Amino-3-mercaptobenzoic acid, a pivotal building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, outlines detailed synthetic protocols with mechanistic insights, and explores its significant role in the generation of pharmacologically active agents.

Core Compound Profile: this compound

This compound, also known as 3-mercapto-4-aminobenzoic acid, is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and a thiol group. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthetic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂S | |

| Molecular Weight | 169.20 g/mol | |

| CAS Number | 14543-45-4 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 290 °C (decomposition) | [1] |

| Boiling Point (Predicted) | 383.3 ± 32.0 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| pKa (Predicted) | 4.61 ± 0.10 |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the amino, mercapto, and carboxyl groups. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, including the carboxyl carbon at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the S-H stretch of the thiol group, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (169.20 g/mol ).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available substituted benzoic acid. The following protocol is a representative method for the synthesis of its hydrochloride salt, which can then be neutralized to yield the free acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of substituted aminothiols.[3]

Step 1: Thiocyanation of 4-Aminobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzoic acid in glacial acetic acid at room temperature.

-

Reagent Addition: Cool the solution to -5 °C in an ice-salt bath. Add a solution of potassium thiocyanate in acetic acid dropwise, maintaining the temperature below 0 °C.

-

Bromination: Subsequently, add a solution of bromine in acetic acid dropwise, ensuring the temperature does not exceed 0 °C. The reaction mixture will typically change color, indicating the progress of the reaction.

-

Work-up: After the addition is complete, stir the mixture at 0 °C for an additional 2-3 hours. Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-amino-3-thiocyanatobenzoic acid.

Causality: The initial step involves the electrophilic substitution of a thiocyanate group onto the aromatic ring. The amino group is a strong activating group and directs the substitution to the ortho position. The use of low temperatures is crucial to control the reactivity of bromine and prevent unwanted side reactions.

Step 2 & 3: Hydrolysis and Acidification

-

Hydrolysis: Suspend the 4-amino-3-thiocyanatobenzoic acid in an aqueous solution of potassium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis of the thiocyanate group to a thiol is complete. This can be monitored by thin-layer chromatography (TLC).

-

Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound hydrochloride.

-

Isolation: Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

Causality: The strong basic conditions of the potassium hydroxide solution facilitate the hydrolysis of the thiocyanate group to the corresponding mercaptide salt. Subsequent acidification with a strong acid like HCl protonates both the carboxylate and the mercaptide, and also forms the hydrochloride salt of the amino group, causing the product to precipitate out of the aqueous solution.

The Role of this compound in Drug Development

The true value of this compound lies in its utility as a scaffold for the synthesis of pharmacologically relevant molecules, most notably benzothiazoles.

Benzothiazoles: A Privileged Scaffold

Benzothiazoles are a class of heterocyclic compounds that are present in numerous FDA-approved drugs and clinical candidates. Their rigid bicyclic structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting a wide range of biological targets. Derivatives of benzothiazoles have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

Synthesis of 2-Substituted Benzothiazoles

This compound is an excellent precursor for the synthesis of 2-substituted benzothiazoles. The general synthetic route involves the condensation of the o-aminothiophenol moiety with various electrophiles, such as aldehydes or carboxylic acids.

Caption: General scheme for the synthesis of 2-substituted benzothiazoles.

Experimental Workflow: Condensation with Aldehydes

-

Reaction Setup: Dissolve this compound and a substituted aldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalysis: An oxidizing agent or a catalyst is often employed to facilitate the cyclization and aromatization to the benzothiazole ring. Common reagents include hydrogen peroxide, air, or various metal catalysts.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.